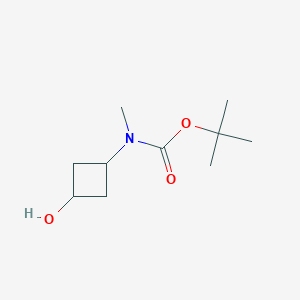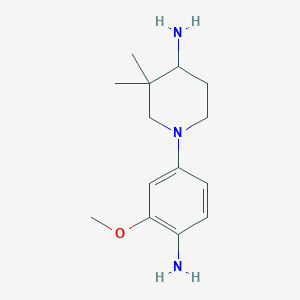
1-(3,4-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Overview
Description
1-(3,4-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone, also known as DMDO, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a ketone derivative of 3,4-dimethylphenethylamine and is widely used in various scientific research studies.
Scientific Research Applications
Synthesis Techniques
Synthesis of N-Alkylamino Acetophenones : The reaction of 2-(2-bromophenyl)-2-methyl-1,3-dioxolane yielded N-(alkyl)-3-(2-methyl-1,3-dioxolan-2-yl)benzenamines, demonstrating a method to synthesize 3-(N-alkylamino)acetophenones (Albright & Lieberman, 1994).
Formation of Bis-Ferrocenyl 1,3-Dioxolane Complex : A reaction involving ferrocenecarboxaldehyde and 2,2,2-trimethoxy-4,5-dimethyl-1,3,2-dioxaphospholene resulted in the formation of a bis-ferrocenyl 1,3-dioxolane complex, showcasing an unexpected product from such reactions (Ahumada et al., 2013).
Creation of Pyrazole Chalcones : By employing Claisen-Schmidt condensation, a series of 1-(2,4-dimethoxy-phenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-propenones were synthesized, illustrating the diversity in chemical synthesis using related compounds (Bandgar et al., 2009).
Synthesis of Dihydroindolo[1,2-c]quinazoline Derivatives : Investigating the reaction of specific acetophenone derivatives with arylamines led to the formation of complex derivatives like dihydroindolo[1,2-c]quinazoline, demonstrating the compound's utility in complex chemical syntheses (Harano et al., 2007).
Chemical Characterization and Properties
Crystal Structures and Anti-Inflammatory Activity : The study of phenyl dimer compounds, including 1-(4-[2-(4-Acetyl-phenoxy)-ethoxy]-phenyl)-ethanone, provided insights into their structural properties and in vivo anti-inflammatory activities, highlighting the potential therapeutic applications of such compounds (Singh et al., 2020).
Ring-Opening in Acid Hydrolysis : The study of the hydrolysis of vinyl ethers yielding a mixture of acetophenone and a cyclic acetophenone acetal, such as 2-methyl-2-phenyl-1,3-dioxolane, sheds light on the chemical behavior of these compounds in different conditions (McClelland et al., 1993).
Photosensitized Synthesis of Monoprotected 1,4-Diketones : The photosensitized hydrogen abstraction from 2-alkyl-1,3-dioxolanes by triplet benzophenone, leading to the synthesis of monoprotected 1,4-diketones, showcases the application of these compounds in photochemical reactions (Mosca et al., 2001).
Synthesis and Structure of Hexaphenyl-1,3-dioxolane Derivatives : The synthesis and X-ray and IR structural studies of hexaphenyl-1,3-dioxolane derivatives from dimethyl-L-tartrate and benzophenone provide a comprehensive understanding of their molecular structure (Irurre et al., 1992).
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-2-(1,3-dioxolan-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-9-3-4-11(7-10(9)2)12(14)8-13-15-5-6-16-13/h3-4,7,13H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWXVPOXSQCBLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CC2OCCO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201203900 | |
| Record name | Ethanone, 1-(3,4-dimethylphenyl)-2-(1,3-dioxolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201203900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone | |
CAS RN |
1263365-63-4 | |
| Record name | Ethanone, 1-(3,4-dimethylphenyl)-2-(1,3-dioxolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263365-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(3,4-dimethylphenyl)-2-(1,3-dioxolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201203900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![tert-Butyl 8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1400318.png)





